

# What is Biotin-4-aminophenol and its chemical properties

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## Compound of Interest

Compound Name: *Biotin-4-aminophenol*

Cat. No.: *B2762796*

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## An In-depth Technical Guide to Biotin-4-aminophenol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Biotin-4-aminophenol** (B4AP), also known by its IUPAC name N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a pivotal molecule in the field of proteomics and cell biology.[1] As a biotin-phenol analog, its primary utility lies in its role as a substrate for engineered peroxidases, such as APEX2, in proximity labeling techniques.[2][3][4][5] This method allows for the identification of proteins and protein networks in specific subcellular compartments. In the presence of hydrogen peroxide, APEX2 catalyzes the oxidation of **Biotin-4-aminophenol** into a short-lived, highly reactive biotin-phenoxy radical. This radical covalently labels electron-rich amino acid residues, primarily tyrosine, on nearby proteins, effectively tagging them with biotin for subsequent enrichment and identification by mass spectrometry.[2][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and detailed experimental protocols for the application of **Biotin-4-aminophenol**.

### Chemical Properties

**Biotin-4-aminophenol** is a white to off-white solid.[3] While specific experimental data for the melting and boiling points of **Biotin-4-aminophenol** are not readily available in the public domain, data for its parent compound, 4-aminophenol, are well-documented. A summary of the known chemical and physical properties of **Biotin-4-aminophenol** is presented below, with some data for its precursors provided for context.

Table 1: Physicochemical Properties of **Biotin-4-aminophenol**

Property	Value
IUPAC Name	N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Synonyms	Biotin-phenol, BP
CAS Number	901770-40-9
Molecular Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	335.42 g/mol [1][5]
Appearance	White to off-white solid[3]
Solubility	Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water.[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5]

Table 2: Properties of Precursor Molecules

Property	4-Aminophenol	Biotin
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	C <sub>10</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub> S
Molecular Weight	109.13 g/mol	244.31 g/mol
Melting Point	187.5 °C[6]	232-233 °C
Boiling Point	284 °C[6]	Decomposes

### Spectroscopic Data:

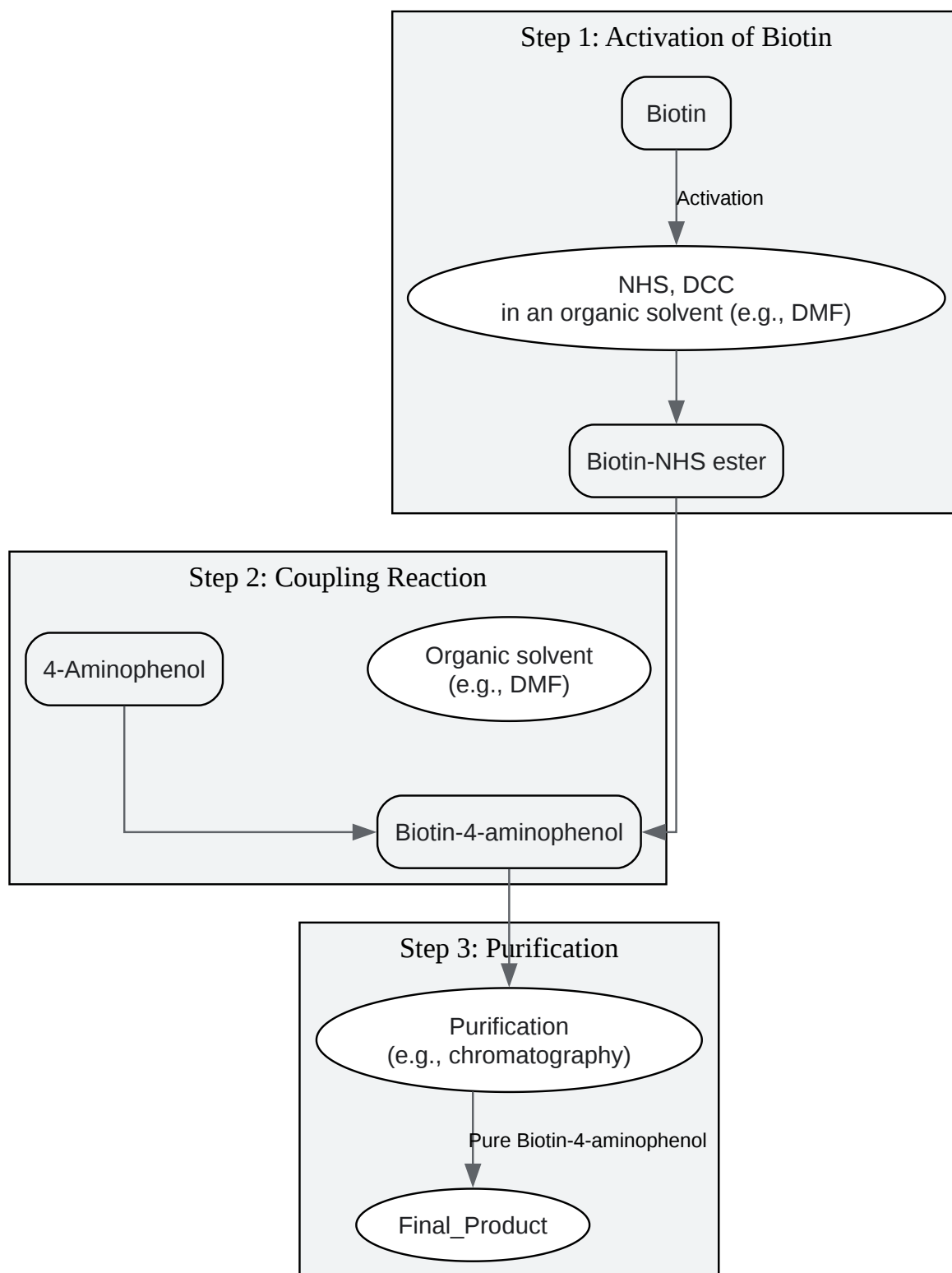
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **Biotin-4-aminophenol** are not widely published. However, some vendors provide access to this data upon request.<sup>[1]</sup><sup>[2]</sup> For reference, the characteristic spectral features of the precursor molecules are well-established.

- 4-Aminophenol:
  - <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra are available in public databases.<sup>[7]</sup><sup>[8]</sup>
  - IR spectra show characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching.<sup>[9]</sup><sup>[10]</sup>
  - Mass spectrometry typically shows a molecular ion peak at m/z 109.<sup>[11]</sup>
- Biotin:
  - <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra have been extensively studied and are well-documented.<sup>[12]</sup><sup>[13]</sup>
  - IR spectra exhibit characteristic absorptions for the ureido ring, carboxylic acid, and alkyl chain.

## Synthesis of Biotin-4-aminophenol

A specific, detailed experimental protocol for the synthesis of **Biotin-4-aminophenol** is not readily available in peer-reviewed literature. However, based on standard organic chemistry principles, a plausible synthetic route involves the formation of an amide bond between the carboxylic acid of biotin and the amine group of 4-aminophenol. This would typically involve the activation of the carboxylic acid of biotin, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, followed by reaction with 4-aminophenol.

A generalized workflow for this synthesis is depicted below:



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Caption: Plausible synthetic route for **Biotin-4-aminophenol**.

## Experimental Protocols

The primary application of **Biotin-4-aminophenol** is in APEX2-mediated proximity labeling. The following is a detailed protocol adapted from published methods for use in mammalian cell culture.

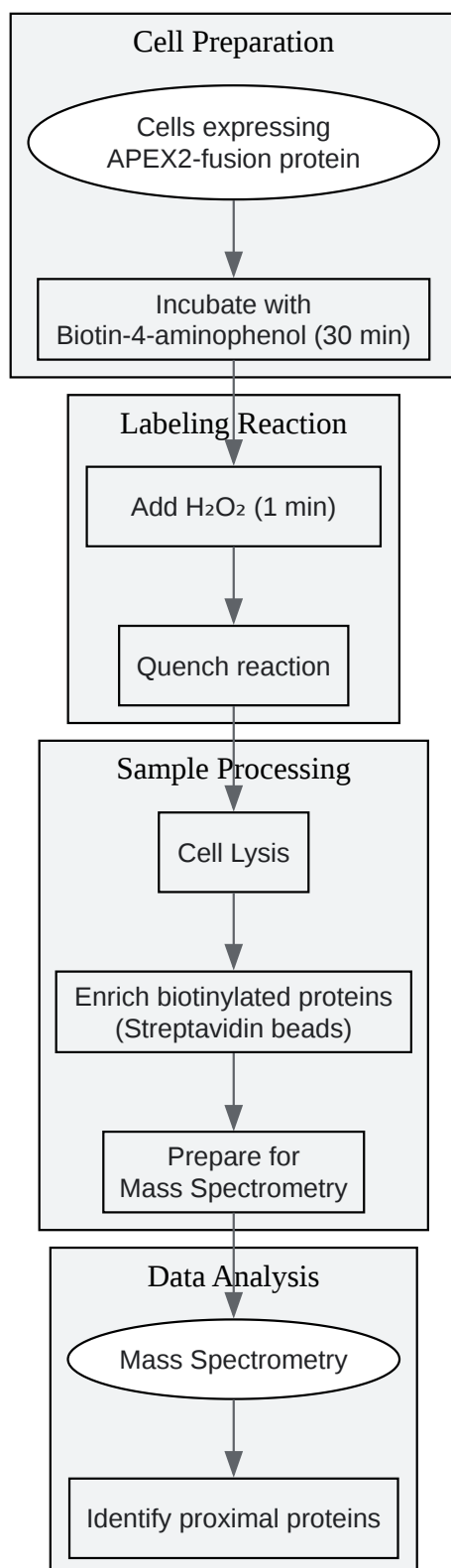
### Materials:

- Cells expressing the protein of interest fused to APEX2.
- **Biotin-4-aminophenol** (stock solution, e.g., 50 mM in DMSO).
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30% w/w, freshly diluted to e.g., 100 mM in PBS).
- Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Streptavidin-coated magnetic beads.
- Mass spectrometry-compatible buffers and reagents.

### Protocol for APEX2-Mediated Proximity Labeling in Cultured Cells:

- Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein under appropriate conditions. If the expression is inducible, add the inducer for the desired amount of time.
- **Biotin-4-aminophenol** Incubation:
  - Pre-warm the cell culture medium containing 500 µM **Biotin-4-aminophenol**.
  - Replace the existing cell culture medium with the **Biotin-4-aminophenol**-containing medium.
  - Incubate the cells for 30 minutes at 37°C.

- Labeling Reaction:
  - Add hydrogen peroxide to the medium to a final concentration of 1 mM.
  - Gently swirl the plate to ensure even distribution.
  - Incubate for exactly 1 minute at room temperature.
- Quenching:
  - Aspirate the labeling medium.
  - Immediately add ice-cold quenching solution to the cells.
  - Wash the cells three times with ice-cold quenching solution.
- Cell Lysis:
  - Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.
  - Scrape the cells and collect the lysate.
  - Clarify the lysate by centrifugation (e.g., 15,000 x g for 10 minutes at 4°C).
- Enrichment of Biotinylated Proteins:
  - Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
  - Wash the beads extensively with lysis buffer and then with high-stringency buffers to remove non-specifically bound proteins.
- Elution and Sample Preparation for Mass Spectrometry:
  - Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
  - Prepare the samples for mass spectrometry analysis according to standard protocols.

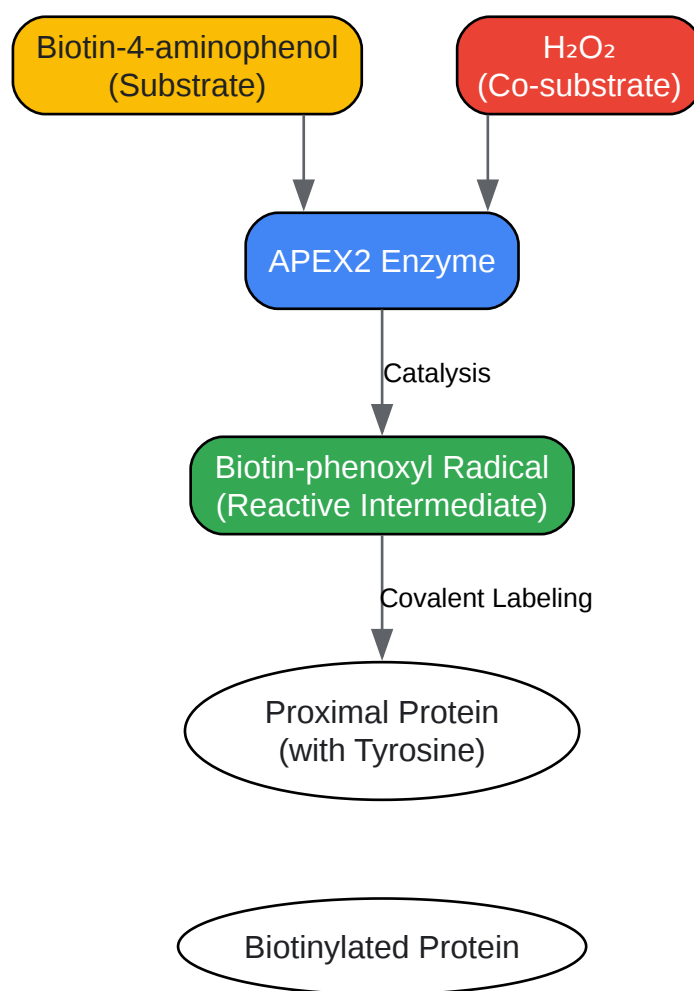


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Caption: Experimental workflow for APEX2-mediated proximity labeling.

## Signaling Pathways and Logical Relationships

**Biotin-4-aminophenol** is not a signaling molecule itself but a tool to study signaling pathways and protein-protein interactions. The logical relationship of its function in proximity labeling is centered on the enzymatic activity of APEX2.



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Caption: Mechanism of **Biotin-4-aminophenol** in APEX2-mediated labeling.

## Conclusion

**Biotin-4-aminophenol** is an indispensable tool for the spatial mapping of proteomes in living cells. Its chemical properties are well-suited for its role as a substrate in APEX2-mediated proximity labeling, a technique that has revolutionized our understanding of subcellular organization and protein-protein interactions. While detailed synthetic and some physical data

are not widely available, the established protocols for its application provide a robust framework for researchers to employ this powerful molecule in their studies. The continued use of **Biotin-4-aminophenol** is expected to yield further insights into the complex molecular machinery of the cell.

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